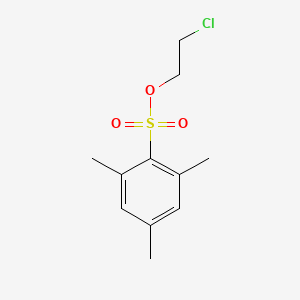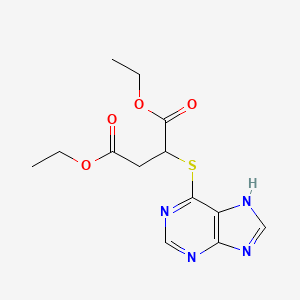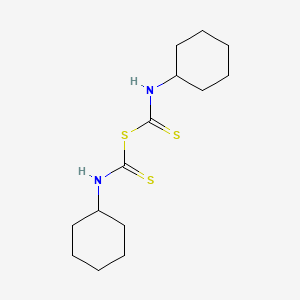
6-N-tert-butylpyridine-2,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-N-tert-butylpyridine-2,6-dicarboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two carboxamide groups at positions 2 and 6, and a tert-butyl group at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-tert-butylpyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide groups. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-N-tert-butylpyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
6-N-tert-butylpyridine-2,6-dicarboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-N-tert-butylpyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, binding to metal ions through its carboxamide groups. This interaction can stabilize reactive species and facilitate catalytic processes. The compound’s ability to stabilize G-quadruplex DNA is attributed to its planar structure, which allows it to intercalate between DNA bases and enhance the stability of the quadruplex structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but lacks the carboxamide groups, making it less versatile in coordination chemistry.
Pyridine-2,6-dicarboxamide: Lacks the tert-butyl group, which affects its steric properties and binding affinity.
Uniqueness
6-N-tert-butylpyridine-2,6-dicarboxamide is unique due to the presence of both tert-butyl and carboxamide groups, which confer distinct steric and electronic properties
Propriétés
Numéro CAS |
91285-77-7 |
|---|---|
Formule moléculaire |
C11H15N3O2 |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
6-N-tert-butylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)14-10(16)8-6-4-5-7(13-8)9(12)15/h4-6H,1-3H3,(H2,12,15)(H,14,16) |
Clé InChI |
CSFNKHSLRPPNHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1=CC=CC(=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)
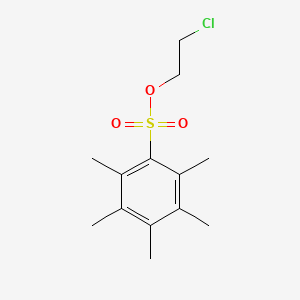

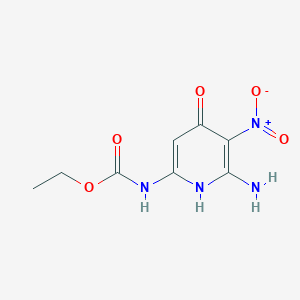

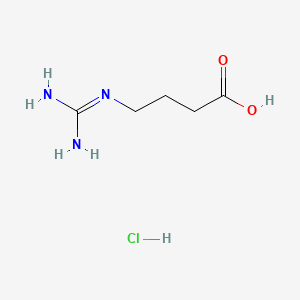
![N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B14008273.png)
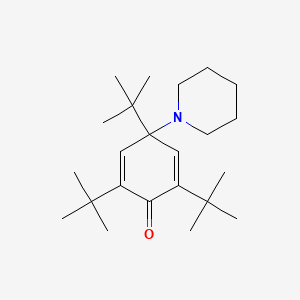
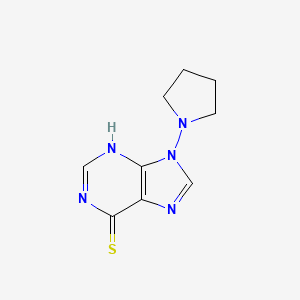

![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
